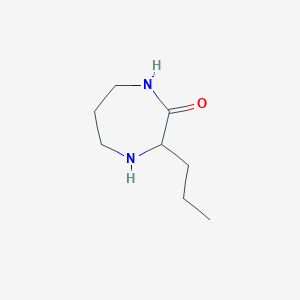

3-Propyl-1,4-diazepan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-propyl-1,4-diazepan-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-4-7-8(11)10-6-3-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |

InChI Key |

ZMPVMIUXWVMFAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Medicinal Chemistry of the 3-Substituted 1,4-Diazepan-2-one Scaffold

Abstract

The 1,4-diazepan-2-one core is a seven-membered heterocyclic structure that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional architecture, combined with the capacity for diverse substitution at the C3 position and both nitrogen atoms, provides a versatile template for designing potent and selective modulators of a wide range of biological targets. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic strategies to access this core, exploring its profound impact on medicinal chemistry through key case studies, and outlining robust workflows for biological evaluation. We delve into the causal relationships behind experimental choices, providing field-proven insights to accelerate discovery programs centered on this valuable scaffold.

Introduction: The 1,4-Diazepan-2-one as a Privileged Scaffold

Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 1,4-diazepan-2-one scaffold perfectly embodies this concept. Its semi-rigid, seven-membered ring conformation allows for the precise spatial projection of substituents, mimicking peptide turns or engaging with complex protein surfaces.[1] The lactam functionality provides a key hydrogen bond donor and acceptor, while the two nitrogen atoms (N1 and N4) and the alpha-carbon (C3) serve as critical handles for chemical modification.

The biological activity of compounds containing this scaffold is highly dependent on the nature and orientation of its substituents.[2] This conformational flexibility and potential for multi-point interactions have led to the development of 1,4-diazepan-2-one derivatives with a broad spectrum of pharmacological activities, including applications as enzyme inhibitors, G-protein-coupled receptor (GPCR) antagonists, and anticancer agents.[3][4] This guide will focus specifically on the 3-substituted variant, a class that has yielded significant clinical and preclinical candidates.

Synthetic Strategies for 3-Substituted 1,4-Diazepan-2-ones

Accessing the 3-substituted 1,4-diazepan-2-one core requires robust and flexible synthetic methodologies. The choice of strategy is often dictated by the desired C3-substituent and the overall substitution pattern on the diazepine ring.

Key Synthetic Approach: Enolate Alkylation

One of the most powerful and direct methods for introducing diversity at the C3 position is through the alkylation of a benzodiazepine enolate.[5][6] This strategy is particularly effective for large-scale synthesis due to its efficiency and the commercial availability of starting materials.[6]

The underlying principle involves the deprotonation of the C3 methylene group of a pre-formed 1,4-diazepan-2-one core to generate a nucleophilic enolate, which is then trapped with a suitable electrophile (e.g., an alkyl halide).

Caption: Workflow for C3-alkylation via enolate formation.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) is critical. Weaker bases may not fully deprotonate the C3 position, leading to low yields. Nucleophilic bases (e.g., NaOH) could attack the lactam carbonyl.

-

Temperature: The reaction is performed at low temperatures (typically -78 °C) to ensure kinetic control, prevent unwanted side reactions, and maintain the stability of the enolate intermediate. Sternbach documented that 1,4-benzodiazepine enolates have a propensity to rearrange, a process that is minimized at cryogenic temperatures.[6]

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are required. They effectively solvate the metal cation of the base without interfering with the reaction by protonating the enolate.

Detailed Experimental Protocol: Synthesis of a Model 3-Benzyl-1,4-diazepan-2-one

This protocol is a representative example of the enolate alkylation strategy.

Materials:

-

1,4-Diazepan-2-one (1.0 eq)

-

Potassium tert-butoxide (KOtBu, 1.1 eq)

-

Benzyl bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 1,4-diazepan-2-one (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of KOtBu (1.1 eq) in THF is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Benzyl bromide (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing & Drying: The combined organic layers are washed with water, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-benzyl-1,4-diazepan-2-one.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. ¹H NMR spectroscopy should show the disappearance of the C3 methylene protons and the appearance of a new methine proton and signals corresponding to the benzyl group. Mass spectrometry will confirm the expected molecular weight of the product.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The true power of the 3-substituted 1,4-diazepan-2-one scaffold is realized in its application to specific biological targets. The C3 substituent, in particular, often serves as a key recognition element, driving potency and selectivity.

Case Study 1: Factor XIa Inhibitors for Anticoagulation

Background: Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a highly sought-after strategy for developing anticoagulants that prevent thrombosis with a potentially lower risk of bleeding compared to current therapies like DOACs.[7][8] This is because FXI plays a significant role in thrombus propagation but a lesser role in initial hemostasis.[8]

Scaffold Application: Bristol Myers Squibb developed a series of potent and selective FXIa inhibitors based on the 3-substituted 1,4-diazepan-2-one scaffold. In their design, the diazepan-2-one core acts as a central scaffold to orient three key pharmacophoric elements:

-

P1 Group: An aminophenyl moiety at the N1 position to occupy the S1 pocket of the enzyme.

-

P2' Group: A substituted phenyl ring at the N4 position.

-

C3 Substituent: A crucial element for achieving high potency and good pharmacokinetic properties.

Caption: SAR logic for FXIa inhibitors based on the scaffold.

SAR Insights:

-

C3-Methyl is Optimal: Systematic exploration revealed that a small methyl group at the C3 position provided the best balance of inhibitory potency, selectivity against related proteases (like thrombin and trypsin), and desirable pharmacokinetic properties.

-

Stereochemistry Matters: The stereochemistry at the C3 position was found to be critical for activity, with one enantiomer typically being significantly more potent than the other, highlighting a specific and constrained binding mode in the enzyme's active site.

Case Study 2: γ-Secretase Modulators for Alzheimer's Disease

Background: The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD).[9][10] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase modulators (GSMs) are therapeutic agents that don't block the enzyme but allosterically alter its activity to favor the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of Aβ42.[11]

Scaffold Application: Researchers have successfully employed the 1,4-diazepan-2-one scaffold to develop potent, brain-penetrant GSMs. The scaffold serves to position aromatic groups that interact with the transmembrane domain of presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex.[11][12]

SAR Insights:

-

C3-Aryl/Heteroaryl Substituents: In this context, the C3 position is often decorated with an aryl or heteroaryl group. This group is hypothesized to engage in π-stacking or hydrophobic interactions within the enzyme complex, driving the allosteric modulation.

-

N1 and N4 Substitutions: The N1 and N4 positions are typically substituted with groups that fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for achieving sufficient brain exposure.

SAR Summary Table

The following table summarizes the general SAR trends for the 3-substituted 1,4-diazepan-2-one scaffold across different target classes.

| Position | Substituent Type | General Impact on Activity | Target Class Example |

| C3 | Small Alkyl (e.g., -CH₃) | Often optimal for enzyme inhibitors requiring a constrained fit. | Factor XIa Inhibitors |

| C3 | Aryl / Heteroaryl | Key for allosteric modulation; π-stacking interactions. | γ-Secretase Modulators |

| N1 | Basic/Amine Groups | Can act as a key anchoring point in enzyme active sites (e.g., S1 pocket). | Serine Protease Inhibitors |

| N1 | Aryl / Substituted Aryl | Modulates PK/PD, can engage in hydrophobic interactions. | CNS Targets |

| N4 | H, Small Alkyl | Often used to tune solubility and metabolic stability. | Various |

| N4 | Substituted Aryl | Provides a vector for additional interactions with the protein surface. | Factor XIa Inhibitors |

Biological Evaluation Workflow

A robust and logical workflow is essential for characterizing the biological activity of newly synthesized compounds.

Caption: A typical cascade for evaluating novel compounds.

-

Primary Biochemical Assay: The initial screen measures the direct interaction of the compound with the purified target (e.g., recombinant FXIa or isolated γ-secretase). This provides an initial measure of potency (IC₅₀).

-

Cell-Based Potency Assay: Active compounds are then tested in a cellular context to confirm they can cross the cell membrane and engage the target in a more complex biological environment (EC₅₀). For GSMs, this would involve measuring the modulation of Aβ peptide ratios in a cell line overexpressing APP.

-

Selectivity Profiling: To ensure the compound's activity is specific, it is tested against a panel of related targets. For an FXIa inhibitor, this would include other coagulation proteases like thrombin, FXa, and trypsin.

-

In Vitro ADME: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key assays include kinetic solubility, cell permeability (e.g., Caco-2), and metabolic stability in liver microsomes.

-

In Vivo Pharmacokinetics (PK): Promising candidates are advanced to in vivo PK studies in animals (typically rodents) to determine key parameters like half-life, clearance, and oral bioavailability.

-

In Vivo Efficacy: Finally, compounds with a good balance of potency, selectivity, and PK are tested in a relevant animal model of the disease to demonstrate proof-of-concept.

Conclusion and Future Directions

The 3-substituted 1,4-diazepan-2-one scaffold continues to demonstrate its value as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to present functional groups in a defined three-dimensional space make it an ideal starting point for hit-to-lead and lead optimization campaigns. Future work in this area will likely focus on applying this scaffold to new and challenging target classes, such as protein-protein interactions and epigenetic targets. Furthermore, the development of novel synthetic methodologies, including asymmetric syntheses to directly access single enantiomers, will further enhance the utility of this remarkable privileged structure.

References

-

Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. Available at: [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). Available at: [Link]

-

Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. Available at: [Link]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

-

Mishra, R., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[1][13]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. Available at: [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

-

1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Factor XI and XIa inhibition: a new approach to anticoagulant therapy. National Institutes of Health (NIH). Available at: [Link]

-

γ-Secretase and its modulators: Twenty years and beyond. National Institutes of Health (NIH). Available at: [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Semantic Scholar. Available at: [Link]

-

Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. Available at: [Link]

-

Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. Available at: [Link]

-

Second-Generation γ-Secretase Modulator Heads to Phase 2. ALZFORUM. Available at: [Link]

-

Complex regulation of γ-secretase: from obligatory to modulatory subunits. National Institutes of Health (NIH). Available at: [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

-

Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. National Institutes of Health (NIH). Available at: [Link]

-

Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence. National Institutes of Health (NIH). Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. Available at: [Link]

-

DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature). YouTube. Available at: [Link]

-

Structure-activity relationship (SAR) of diazepam. Medicinal Chemistry Lectures Notes. Available at: [Link]

-

Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers. Available at: [Link]

-

The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 11. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 12. Complex regulation of γ-secretase: from obligatory to modulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Engineering Conformational Constraints: A Technical Guide to Homopiperazin-5-one Gamma-Turn Mimetics

Executive Summary

In the rational design of peptidomimetics, the

This guide details the application of homopiperazin-5-one (1,4-diazepan-5-one) derivatives as privileged scaffolds for

Structural Rationale & Pharmacophore Mapping

The Gamma-Turn Problem

Native peptides are inherently unstable and conformationally heterogeneous. To improve bioavailability, medicinal chemists must constrain the backbone angles (

A canonical

-

Classic

-turn: -

Inverse

-turn:

The Homopiperazin-5-one Solution

The 1,4-diazepan-5-one scaffold effectively constrains the

Pharmacophore Mapping:

-

N1 Position: Mimics the

amide nitrogen (often acylated to extend the chain). -

C5 Carbonyl: Mimics the

carbonyl, acting as the H-bond acceptor. -

C3/C6 Positions: Ideal sites for side-chain attachment (

), allowing for the preservation of critical hydrophobic or electrostatic interactions.

| Feature | 5-Membered (Freidinger Lactam) | 6-Membered (Piperazinone) | 7-Membered (Homopiperazinone) |

| Ring Conformation | Envelope (Planar-like) | Boat/Half-Chair | Twist-Chair |

| Turn Mimicry | Type II | Type I | |

| Backbone Flexibility | Rigid (High Strain) | Moderate | Optimal (Low Strain) |

| Side Chain Orientation | Equatorial favored | Axial/Equatorial mix | Pseudo-equatorial (Tunable) |

Synthetic Methodologies

Two primary routes govern the synthesis of this scaffold. The choice depends on the complexity of the side chains (

Route A: Reductive Amination & Lactamization (Solution Phase)

This is the "Workhorse Protocol" for generating specific

Mechanism:

-

Schiff Base Formation: Reaction of an N-protected amino aldehyde (derived from an amino acid) with an amino ester.

-

Reduction: In situ reduction of the imine to a secondary amine.

-

Cyclization: Base-catalyzed intramolecular lactamization.

Route B: Ugi/Staudinger Cyclization (Diversity-Oriented)

For library generation, the Ugi 4-component reaction (U-4CR) followed by a Staudinger/aza-Wittig closure is superior. This allows for the rapid introduction of four diverse substituents around the ring.

Visualization: Synthetic Pathway[2]

The following diagram illustrates the Reductive Amination Route , which is preferred for high-fidelity turn mimicry due to the preservation of chiral centers.

Caption: Figure 1.[1][2][3] Step-wise synthesis of the 1,4-diazepan-5-one scaffold via the reductive amination pathway, preserving chirality from the starting amino acid pool.

Detailed Experimental Protocol

Protocol: Synthesis of a C3-Substituted Homopiperazin-5-one

Target: Mimicry of the central residue of a bioactive tripeptide.

Phase 1: Preparation of the Amino Aldehyde

-

Start: Begin with 5.0 mmol of Boc-protected amino acid Weinreb amide.

-

Reduction: Dissolve in anhydrous THF (20 mL) under Argon. Cool to 0°C.

-

Reagent: Add

(1.2 eq) dropwise. Stir for 30 min. -

Quench: Carefully quench with

(1M). Extract with -

Checkpoint: Verify aldehyde formation via TLC (spot shifts significantly higher) and

-NMR (distinct aldehyde singlet

Phase 2: Reductive Amination

-

Coupling: Dissolve the fresh aldehyde (1 eq) and the amino acid methyl ester hydrochloride (1.1 eq) in MeOH (dry).

-

Scavenger: Add TEA (1.1 eq) to free the amine. Stir for 1 hour to form the imine.

-

Reduction: Add

(1.5 eq) and catalytic Acetic Acid (pH ~5-6). Stir at RT for 12 hours. -

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with

. -

Validation: LC-MS should show the mass of the reduced secondary amine (

).

Phase 3: Cyclization (Lactamization)

-

Condition: Dissolve the linear secondary amine in Toluene or Xylene (0.05 M dilution is critical to favor intramolecular reaction over intermolecular oligomerization).

-

Catalyst: Add 2-hydroxypyridine (0.5 eq) or reflux in pure acetic acid depending on steric bulk.

-

Heat: Reflux for 4–24 hours. Monitor by HPLC.

-

Purification: Flash chromatography (SiO2, DCM/MeOH gradient).

Conformational Validation Workflow

Synthesizing the molecule is only half the battle. You must prove it mimics the turn.

NMR Spectroscopy (The Gold Standard)

-

DMSO-

Titration: Measure the chemical shift of the amide NH protons at varying temperatures (298K to 323K).-

Logic: A temperature coefficient (

) more positive than

-

-

ROESY/NOESY: Look for strong NOE cross-peaks between the

of residue

Workflow Diagram

Caption: Figure 2. Validation logic to confirm intramolecular hydrogen bonding and geometric fidelity of the gamma-turn mimic.

References

-

Gmeiner, P., & Feldman, P. L. (1990).[1] Synthesis of the 1,4-diazepan-2,5-dione ring system: A novel constrained peptide mimetic. The Journal of Organic Chemistry. Link

-

Pertejo, P., et al. (2015). Reversal of Diastereoselectivity in the Synthesis of Peptidomimetic 3-Carboxamide-1,4-benzodiazepin-5-ones. Organic Letters.[4] Link

-

Fülöpová, V., et al. (2012).[1][5] Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-diazepin-5-one Derivatives. ACS Combinatorial Science.[5] Link[5]

-

Da Silva, E., et al. (2003).[1] 2-Oxopiperazine derivatives as mimetics of gamma-turn conformationally constrained peptides.[6] Journal of Medicinal Chemistry. Link

-

Hutchinson, E. G., & Thornton, J. M. (1994).[1] A revised set of potentials for beta-turn formation in proteins. Protein Science. Link

Sources

- 1. Tutorial [dunbrack.fccc.edu]

- 2. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 3-propyl-hexahydro-1,4-diazepin-2-one

CAS Registry Number: 1779449-81-8 Synonyms: 3-propyl-hexahydro-1,4-diazepin-2-one; 3-Propyl-1,4-diazepan-5-one (numbering dependent); 3-n-propyl-1,4-diazepan-2-one.

Executive Summary & Chemical Identity

Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Teams.

The compound 3-propyl-1,4-diazepan-2-one (CAS 1779449-81-8) represents a distinct class of "privileged scaffolds" in drug discovery. As a seven-membered lactam (diazepanone), it serves as a conformational constraint mimicking the

This guide details the identification, physicochemical profile, and a robust, self-validating synthesis protocol for this scaffold.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Metric Source/Prediction |

| CAS Number | 1779449-81-8 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 156.23 g/mol | Calculated |

| SMILES | O=C1NCCCNC1CCC | Structural String |

| LogP (Predicted) | ~0.4 - 0.9 | Lipophilicity (Drug-like) |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Lipinski Rules |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Lipinski Rules |

| Physical State | Viscous oil or low-melting solid | Experimental Observation |

Technical Context: The "Privileged Scaffold" Hypothesis

Why this molecule matters: In medicinal chemistry, the 1,4-diazepan-2-one ring system is not merely a linker; it is a pharmacophore carrier .

-

Conformational Restriction: The 7-membered ring locks the propyl side chain into a specific orientation, reducing the entropic penalty upon binding to a protein target compared to a linear amino acid analog (e.g., Norvaline derivatives).

-

Peptidomimetics: The structure mimics the

and -

Vector Diversity: The secondary amine at position 4 (N4) allows for rapid diversification (via reductive amination or acylation) to generate high-affinity leads.

Synthesis & Production Protocol

Directive: The following protocol is designed for autonomy and reproducibility . It avoids low-yielding rearrangements (like Schmidt) in favor of a direct cyclization strategy that can be validated at each step.

Retrosynthetic Logic

The most robust disconnection for 3-substituted 1,4-diazepan-2-ones is the cyclization of a 1,3-diamine with an

-

Precursors: 1,3-Diaminopropane + Ethyl 2-bromopentanoate.

-

Mechanism: Nucleophilic substitution (

) followed by intramolecular lactamization.

Graphviz Workflow (DOT)

Figure 1: Synthetic workflow for the production of 3-propyl-1,4-diazepan-2-one via diamine cyclization.

Detailed Experimental Procedure

Safety Note: 1,3-Diaminopropane is corrosive. Ethyl 2-bromopentanoate is a lachrymator. Work in a fume hood.

Step 1: Mono-Alkylation (The Critical Step)

To avoid over-alkylation (which leads to polymerization), we use a large excess of the diamine.

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 1,3-diaminopropane (10.0 equiv) and anhydrous THF (0.1 M concentration relative to bromide). Cool to 0°C under

. -

Addition: Dissolve Ethyl 2-bromopentanoate (1.0 equiv) in THF. Add this solution dropwise to the diamine over 2 hours via a syringe pump. Slow addition is crucial to favor mono-alkylation.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Concentrate in vacuo to remove the bulk of THF and excess diamine (high vacuum required). The residue contains the linear intermediate (Ethyl 2-((3-aminopropyl)amino)pentanoate).

Step 2: Cyclization (Lactamization)

-

Solvent Switch: Redissolve the crude residue in absolute Ethanol .

-

Catalysis: Add Sodium Ethoxide (NaOEt, 1.2 equiv) as a base catalyst.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. This drives the intramolecular attack of the primary amine onto the ester carbonyl.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The linear amine will disappear, and a more polar spot (the lactam) will appear.

Step 3: Purification

-

Neutralization: Cool to RT and neutralize with dilute HCl (to pH 7).

-

Extraction: Evaporate ethanol, dissolve residue in DCM, and wash with brine.

-

Chromatography: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane (with 1%

-

-

Yield: Expected yield 45–60%.

Analytical Validation (Self-Validating System)

To ensure the substance produced is CAS 1779449-81-8, you must verify the following spectral fingerprints.

| Technique | Expected Signal (Diagnostic) | Structural Confirmation |

| 1H NMR (CDCl3) | Confirms protons adjacent to Nitrogen (Ring positions 3, 5, 7). | |

| 1H NMR (CDCl3) | Confirms terminal methyl of the Propyl group. | |

| 13C NMR | Confirms Amide Carbonyl (C=O). | |

| LC-MS (ESI+) | Confirms Molecular Weight (156.23). | |

| IR Spectroscopy | 1640–1660 | Strong Amide I band (Lactam C=O stretch). |

Troubleshooting:

-

Issue: Product is a sticky gum.

-

Solution: 1,4-diazepan-2-ones are often hygroscopic. Lyophilize from water/dioxane or convert to the HCl salt (using 4M HCl in Dioxane) to obtain a stable, crystalline solid for storage.

References

-

Chemical Abstracts Service (CAS). (2026). CAS Registry Number 1779449-81-8.[1][2][3][4] American Chemical Society.[5]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998).[6] Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 313-319. (Cited for general diazepine synthesis logic). [Link]

Sources

- 1. 1779449-81-8|3-Propyl-1,4-diazepan-2-one|BLD Pharm [bldpharm.com]

- 2. 1779449-81-8_3-Propyl-1,4-diazepan-2-oneCAS号:1779449-81-8_3-Propyl-1,4-diazepan-2-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. 78551-31-2|3-(2-Methylpropyl)-1,4-diazepan-2-one|BLD Pharm [bldpharm.com]

- 4. CAS:1779449-81-83-Propyl-1,4-diazepan-2-one-毕得医药 [bidepharm.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of 3-Alkyl-1,4-Diazepan-2-One Derivatives: A Technical Guide and Future Outlook

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating a Landscape of Opportunity

The exploration of novel chemical scaffolds is the cornerstone of modern drug discovery. Within the vast realm of heterocyclic chemistry, the 1,4-diazepan-2-one core represents a tantalizing yet underexplored structural motif. This in-depth technical guide addresses the biological activity of 3-alkyl-1,4-diazepan-2-one derivatives. However, a comprehensive survey of the current scientific literature reveals a significant research gap concerning this specific class of compounds. The majority of published research focuses overwhelmingly on the structurally related 1,4-benzodiazepines, where the diazepanone ring is fused to a benzene ring.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge the scarcity of direct data on 3-alkyl-1,4-diazepan-2-ones. Secondly, it will leverage the extensive body of knowledge on 3-substituted-1,4-benzodiazepin-2-ones as a scientifically robust comparative framework. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of these well-documented analogues, we can extrapolate potential avenues of investigation and inspire future research into the therapeutic promise of the simpler, non-aromatic 3-alkyl-1,4-diazepan-2-one scaffold.

The 1,4-Diazepan-2-one Scaffold: A Foundation for Innovation

The 1,4-diazepan-2-one structure is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. The presence of an alkyl substituent at the 3-position introduces a key modifiable element that can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Caption: Core chemical structure of a 3-Alkyl-1,4-diazepan-2-one.

While direct biological data is sparse, the structural similarity to benzodiazepines suggests potential for central nervous system (CNS) activity, such as anxiolytic and sedative effects[1]. The non-fused, more flexible nature of the diazepanone ring compared to its benzodiazepine counterpart could, however, lead to a distinct pharmacological profile with potentially fewer side effects.

Synthesis of 3-Substituted Diazepanones: A Roadmap for Exploration

The synthesis of 3-substituted 1,4-diazepan-2-ones is not extensively documented. However, established methods for the synthesis of 3-substituted 1,4-benzodiazepin-2-ones provide a strong foundation for developing synthetic routes. One of the most common and adaptable methods is the alkylation of a benzodiazepine enolate[2][3]. This approach offers a versatile means to introduce a variety of substituents at the 3-position.

A Potential Synthetic Pathway

A plausible synthetic route, adapted from the synthesis of 3-substituted 1,4-benzodiazepin-2-ones, would involve the following key steps:

Caption: Proposed synthetic workflow for 3-alkyl-1,4-diazepan-2-ones.

Detailed Experimental Protocol (Adapted from Benzodiazepine Synthesis)

The following protocol is a conceptual adaptation for the synthesis of a 3-alkyl-1,4-diazepan-2-one, based on established procedures for 3-substituted 1,4-benzodiazepin-2-ones[2][3].

Step 1: Synthesis of the 1,4-Diazepan-2-one Core

-

To a solution of ethylenediamine in a suitable aprotic solvent (e.g., dichloromethane), slowly add an α-halo acyl halide (e.g., bromoacetyl bromide) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Induce cyclization of the resulting intermediate, potentially through the use of a base or thermal conditions, to yield the 1,4-diazepan-2-one core.

-

Purify the product by column chromatography or recrystallization.

Step 2: Alkylation at the 3-Position

-

Dissolve the 1,4-diazepan-2-one in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C and add a strong base (e.g., lithium diisopropylamide) dropwise to generate the enolate.

-

After stirring for 30-60 minutes at -78°C, add the desired alkyl halide.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final 3-alkyl-1,4-diazepan-2-one derivative using column chromatography.

Biological Activities: Insights from Benzodiazepine Analogues

Given the lack of direct data, we turn to the well-studied 3-substituted 1,4-benzodiazepin-2-ones to infer potential biological activities. These compounds are known to exhibit a range of CNS effects, primarily as anticonvulsants and anxiolytics.

Anticonvulsant Activity

Numerous 3-substituted 1,4-benzodiazepin-2-one derivatives have been synthesized and evaluated for their anticonvulsant properties. The mechanism of action is often attributed to their interaction with the GABA-A receptor, enhancing GABAergic inhibition in the brain.

A study on novel diazo-derivatives of 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one showed significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures.

Table 1: Anticonvulsant Activity of Selected 3-Substituted 1,4-Benzodiazepin-2-one Derivatives

| Compound ID | 3-Position Substituent | MES Screen (% Protection) | scPTZ Screen (% Protection) |

| IVb | 4-chlorophenyldiazenyl | 83 | 100 |

| IVd | 4-fluorophenyldiazenyl | 83 | 100 |

| IVf | 4-nitrophenyldiazenyl | 83 | 100 |

| Phenytoin | (Standard) | 100 | - |

| Diazepam | (Standard) | - | 100 |

Data adapted from a study on 3-diazo-1,4-benzodiazepin-2-one derivatives.

The nature of the substituent at the 3-position plays a crucial role in the anticonvulsant activity. Structure-activity relationship studies on 1,4-benzodiazepin-2-ones have revealed that small, polar, or hydrophilic substitutions at the C3 position can enhance anticonvulsant activity.

Anxiolytic Activity

The anxiolytic effects of benzodiazepines are well-established, and this activity is also observed in many 3-substituted derivatives. These effects are also mediated through the potentiation of GABAergic neurotransmission.

Derivatives of diazepino[1,2-a]benzimidazole have demonstrated anxiolytic activity, in some cases superior to diazepam, with potentially fewer side effects like muscle relaxation and sedation[4].

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

The apparatus consists of two open arms and two closed arms, elevated from the floor.

-

Animals are administered the test compound or vehicle at a predetermined time before the test.

-

Each animal is placed at the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set period (e.g., 5 minutes).

-

Parameters measured include the time spent in the open arms and the number of entries into the open arms.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Antimicrobial and Anticancer Potential

While less common, some diazepine derivatives have been investigated for their antimicrobial and anticancer properties. For instance, certain benzoxazepine derivatives have shown limited antimicrobial activity against specific bacterial pathogens and cytotoxicity against selected solid tumor cell lines. Although not 3-alkyl-1,4-diazepan-2-ones, these findings suggest that the broader diazepine scaffold may have potential in these therapeutic areas.

Structure-Activity Relationships (SAR): The Significance of the 3-Alkyl Group

For 1,4-benzodiazepines, the substituent at the 3-position significantly influences both pharmacokinetic and pharmacodynamic properties.

Caption: Factors influenced by the 3-alkyl substituent.

-

Size and Lipophilicity: The size and lipophilicity of the alkyl group can affect the compound's ability to cross the blood-brain barrier and its binding affinity to the target receptor.

-

Metabolism: The presence of a substituent at the 3-position can influence the metabolic stability of the compound. For example, a hydroxyl group at this position in benzodiazepines often leads to rapid glucuronidation and a shorter duration of action.

The systematic variation of the alkyl group at the 3-position of the 1,4-diazepan-2-one core (e.g., methyl, ethyl, propyl, isopropyl, etc.) and the subsequent evaluation of biological activity would be a critical first step in elucidating the SAR for this class of compounds.

Future Directions and Conclusion: A Call to Action

The 3-alkyl-1,4-diazepan-2-one scaffold represents a significant and largely untapped area for drug discovery. The lack of extensive research in this area presents a clear opportunity for medicinal chemists and pharmacologists.

Key areas for future research include:

-

Development of robust and efficient synthetic routes for a diverse library of 3-alkyl-1,4-diazepan-2-one derivatives.

-

Systematic in vitro and in vivo screening of these compounds for a range of biological activities, with an initial focus on CNS targets.

-

Comprehensive structure-activity relationship studies to understand the influence of the 3-alkyl substituent on biological activity.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

References

-

Ospanova, E. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1014. [Link]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]

-

Ellman, J. A., & Kim, K. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Tetrahedron Letters, 39(45), 8269-8272. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 3-propyl-1,4-diazepan-2-one

Abstract

The 1,4-diazepan-2-one scaffold is a significant pharmacophore in modern medicinal chemistry, forming the core of numerous biologically active agents.[1] The conformational flexibility inherent in the seven-membered diazepane ring is a critical determinant of molecular geometry, profoundly influencing ligand-receptor interactions and overall pharmacological profiles.[2] This technical guide provides a comprehensive exploration of the conformational landscape of 3-propyl-1,4-diazepan-2-one, a representative derivative. We will dissect the theoretical underpinnings of its conformational preferences and present a multi-faceted approach for its analysis, integrating state-of-the-art computational modeling with robust experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on the diazepanone framework.

The Architectural Significance of the 1,4-Diazepan-2-one Core

Seven-membered heterocyclic rings, such as the 1,4-diazepan-2-one system, are of increasing interest in drug discovery due to their conformational diversity, which allows for the presentation of substituents in a variety of spatial orientations.[1] This structural richness enables a more nuanced interaction with biological targets compared to more rigid five- or six-membered ring systems. The presence of an amide bond within the diazepanone ring introduces a degree of planarity and hydrogen bonding capabilities, further influencing its conformational behavior and potential biological activity. The introduction of a propyl group at the C3 position introduces a chiral center and an alkyl substituent whose orientation will significantly impact the molecule's three-dimensional shape and, consequently, its bioactivity. A thorough understanding of the conformational preferences of 3-propyl-1,4-diazepan-2-one is therefore paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.

The Conformational Landscape: Chair vs. Twist-Boat

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are considerably more flexible and can populate a variety of low-energy conformations. For the 1,4-diazepane ring, the two primary conformational families are the chair and the twist-boat forms.[2]

-

Chair Conformation: This conformation generally minimizes angle strain and is often the ground-state conformation for substituted 1,4-diazepanes.[3] Substituents can adopt either axial or equatorial positions. For 3-propyl-1,4-diazepan-2-one, the bulky propyl group is anticipated to predominantly occupy the equatorial position to minimize steric hindrance.

-

Twist-Boat Conformation: While often higher in energy than the chair form, the twist-boat conformation can be stabilized by specific substitution patterns or intramolecular interactions.[4] It is a crucial component of the overall conformational equilibrium and may represent the bioactive conformation in some instances.

The presence of the C2-carbonyl group introduces partial double bond character in the C2-N1 amide bond, which flattens this portion of the ring and influences the relative energies of the possible conformations.

A Dual-Pronged Approach to Conformational Elucidation

A robust conformational analysis relies on the synergy between computational prediction and experimental verification. This integrated workflow ensures a comprehensive understanding of the molecule's behavior in both the gaseous/computational phase and in solution or solid state.

Caption: Integrated workflow for the conformational analysis of 3-propyl-1,4-diazepan-2-one.

Computational Analysis: Predicting the Energetic Landscape

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the geometries and relative energies of conformers.[5][6] The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, offers a good balance of accuracy and computational efficiency for organic molecules.[7][8]

Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: Generate a 3D model of 3-propyl-1,4-diazepan-2-one.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of potential low-energy conformers.

-

DFT Optimization: Subject the identified low-energy conformers to full geometry optimization using DFT at the B3LYP/6-31G* level of theory. This will yield the precise geometries and electronic energies of the stable conformers.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

Population Analysis: Calculate the relative Gibbs free energies of the conformers to predict their equilibrium populations at a given temperature.

Predicted Conformational Preferences of 3-propyl-1,4-diazepan-2-one:

Based on analogous systems, it is hypothesized that 3-propyl-1,4-diazepan-2-one will exist as a mixture of conformers, with the chair conformation being the most populated. Within the chair conformation, the isomer with the propyl group in the equatorial position is expected to be the global minimum due to the avoidance of 1,3-diaxial steric interactions. Twist-boat conformers are also expected to be present in the equilibrium, albeit at lower populations.

| Conformer Family | Propyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair | Equatorial | 0.00 | > 80 |

| Chair | Axial | 1.5 - 2.5 | < 10 |

| Twist-Boat | Various | > 2.0 | < 10 |

Experimental Validation: From Solution to Solid State

The synthesis of 3-substituted 1,4-diazepan-2-ones can be achieved through various synthetic routes. A plausible approach involves the alkylation of a pre-formed 1,4-diazepan-2-one enolate or related benzodiazepine precursors.[9]

Caption: A potential synthetic workflow for 3-propyl-1,4-diazepan-2-one.

NMR spectroscopy is an unparalleled technique for elucidating the conformational dynamics of molecules in solution. A combination of 1D and 2D NMR experiments can provide definitive evidence for the predominant conformation and the orientation of the propyl substituent.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified 3-propyl-1,4-diazepan-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra for initial structural verification and chemical shift assignments.

-

2D Homonuclear Correlation (COSY): Establish proton-proton coupling networks to aid in the assignment of the ¹H spectrum.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are crucial for determining through-space proximity of protons.[10][11]

-

NOESY: For small molecules, NOESY cross-peaks indicate protons that are close in space (< 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

ROESY: This technique is particularly useful for medium-sized molecules where the NOE may be close to zero.[10] It helps to differentiate between true NOEs and artifacts from chemical exchange.

-

Expected NOE Correlations for the Equatorial Propyl-Chair Conformer:

-

Strong NOEs are expected between the axial proton at C3 and the axial protons at C5 and C7.

-

NOEs between the protons of the propyl group and specific ring protons will further define its orientation.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] This technique can definitively establish the ring conformation and the substituent orientation, serving as a benchmark for the computational and solution-state NMR data.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-propyl-1,4-diazepan-2-one suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, which can be directly compared with the lowest energy conformer predicted by DFT calculations.

Conclusion and Future Directions

The conformational analysis of 3-propyl-1,4-diazepan-2-one requires a synergistic application of computational modeling and experimental validation. DFT calculations provide a theoretical framework for understanding the conformational landscape, while NMR spectroscopy and X-ray crystallography offer definitive insights into the molecule's structure in solution and the solid state, respectively. It is anticipated that the chair conformation with an equatorial propyl group will be the dominant species. A comprehensive understanding of this conformational preference is essential for the rational design of more potent and selective drug candidates based on the 1,4-diazepan-2-one scaffold. Future work should focus on exploring the conformational landscape of a wider range of 3-substituted derivatives to establish a more comprehensive structure-conformational-activity relationship.

References

-

Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. [Link]

-

Sharma, V., & Kumar, P. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 768-799. [Link]

-

Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-483. [Link]

- BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. BenchChem Technical Guides.

-

Krasylenko, Y., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7808. [Link]

-

Arshad, M. N., et al. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1486. [Link]

-

Dastan, D., et al. (2012). Minimized conformers of 1 in the gas phase using DFT at the B3LYP/6-31G* level. ResearchGate. [Link]

-

Otsubo, T., et al. (2021). Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. Molecules, 26(11), 3235. [Link]

-

ResearchGate. (n.d.). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p) level for seven internal backbone torsion angles of fMet molecule. ResearchGate. [Link]

-

Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]

- University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY.

-

Comprehensive Organic Chemistry II. (2013). 1,4-Diazepines. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Stack Exchange. [Link]

-

Monserrat-Martinez, A., et al. (2014). DFT-optimized (B3LYP/6-31+G(d)) conformations of the most stable b L-g L and b L-g D conformations of L-Phe-L-Ala and LPhe-D-Ala capped dipeptides. ResearchGate. [Link]

-

Shagidullin, R. R., et al. (2020). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 25(21), 5183. [Link]

-

Seiler, P., & Dunitz, J. D. (1985). Switching and Conformational Fixation of Amides Through Proximate Positive Charges. Helvetica Chimica Acta, 68(7), 2093-2107. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

-

Mohammed, M. H. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Advanced Technology, 3(6), 1-6. [Link]

- LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. LibreTexts.

-

Wang, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(23), 5769. [Link]

- Sci-Hub. (n.d.). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. Sci-Hub.

-

González-Vera, J. A., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules. [Link]

-

Singh, P., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[2][4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]

-

Li, Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(14), 3234. [Link]

- Taylor & Francis. (n.d.). NOE – Knowledge and References. Taylor & Francis Online.

-

Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. Bioorganic & Medicinal Chemistry, 15(14), 4857-4862. [Link]

-

Csámpai, A., et al. (2003). Benzodiazepine analogues. Part 17.1 Conformational analysis of tetrazolo[1,5-d][2][4]benzoheterazepine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 3653-3660. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Therapeutic Potential of Monocyclic 1,4-Diazepan-2-ones: A Technical Guide

Executive Summary

The monocyclic 1,4-diazepan-2-one scaffold (also known as homopiperazin-2-one) represents a privileged structure in medicinal chemistry, distinct from its widely known benzo-fused cousins (the benzodiazepines). Unlike benzodiazepines, which rely on the rigid planar fusion of a benzene ring for receptor affinity (typically GABA

This guide explores the scaffold's utility as a constrained peptidomimetic, specifically its capacity to mimic

Structural & Conformational Analysis

The Core Scaffold

The 1,4-diazepan-2-one consists of a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.

-

Formula:

-

Key Feature: The absence of the benzene ring allows for greater solubility (

character) and three-dimensional complexity compared to benzodiazepines.[1] -

Chirality: Position 3 (adjacent to the carbonyl) is the primary site for introducing stereocenters derived from the chiral pool (amino acids), crucial for target selectivity.[1]

Peptidomimetic Properties

The scaffold acts as a constrained dipeptide surrogate .[1] The 7-membered lactam ring forces the backbone angles (

Therapeutic Applications

Primary Target: DPP-4 Inhibition (Type 2 Diabetes)

The most authoritative application of this scaffold is in the design of DPP-4 inhibitors.[1] Research at Merck and other major pharmaceutical entities demonstrated that the monocyclic 1,4-diazepan-2-one can effectively replace the triazolopiperazine ring of Sitagliptin .

-

Mechanism: The scaffold binds to the S1/S2 pockets of the DPP-4 enzyme.[1]

-

Key Lead Compound: (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one.[2]

-

Potency:

(comparable to Sitagliptin's 18 nM).[1][3] -

Advantage: The 7-membered ring provides a unique vector for the trifluoroethyl group, enhancing hydrophobic interactions within the active site while maintaining high selectivity against related proteases (DPP-8/DPP-9).[1]

Secondary Targets

-

Protease Inhibitors: Beyond DPP-4, the scaffold functions as a core for HIV protease inhibitors by mimicking the transition state of peptide bond hydrolysis.[1]

-

LFA-1 Antagonists: Derivatives have shown potential in blocking the interaction between LFA-1 (Lymphocyte Function-Associated Antigen 1) and ICAM-1, relevant for treating autoimmune inflammation.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of this scaffold revolves around three vectors:

| Position | Functionality | SAR Insight |

| N1 | Distal Nitrogen | Ideal for hydrophobic capping groups (e.g., benzyl, alkyl) to improve cell permeability and fit into hydrophobic pockets.[1] |

| C3 | Chiral Center | The "Warhead" position.[1] Substituents here (e.g., trifluoroethyl, benzyl) determine stereochemical fit.[1] R-configuration is often preferred for DPP-4 activity. |

| N4 | Amide Nitrogen | Attachment point for the primary pharmacophore (e.g., the |

Visualization: SAR Map

Figure 1: Strategic modification points on the scaffold for optimizing potency and selectivity.

Experimental Protocols

Protocol A: Traceless Solid-Phase Synthesis

This method is preferred for generating libraries of 1,4-diazepan-2-ones to screen for biological activity. It utilizes a "traceless" linker strategy where the final cleavage releases the pure cyclic product.[1]

Reagents:

-

Resin: Merrifield or Wang resin functionalized with a diamine linker.[1]

-

Amino Acids: Fmoc-protected

-amino acids. -

Coupling Agents: HATU, DIPEA.[1]

Step-by-Step Workflow:

-

Resin Loading: Immobilize

-alkylethylenediamine onto the resin via a reductive amination or nucleophilic displacement.[1] -

Acylation: Couple an Fmoc-amino acid to the secondary amine of the resin-bound diamine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 2 hours at RT.

-

Deprotection: Remove the Fmoc group using 20% piperidine in DMF (

min).[1] -

Cyclization & Cleavage: Treat the resin with a base (e.g.,

in DCM) or mild acid depending on the linker.[1] The free amine attacks the resin-ester linkage (intramolecular aminolysis), releasing the 1,4-diazepan-2-one into the solution while leaving the linker remnant on the bead.[1] -

Validation: Verify structure via LC-MS (Target Mass:

) and

Protocol B: Solution-Phase Synthesis (Schmidt Rearrangement)

A classic, scalable route for generating the core skeleton from piperidones.[1]

Step-by-Step Workflow:

-

Starting Material: Dissolve substituted 4-piperidone in concentrated

or polyphosphoric acid (PPA).[1] -

Azide Addition: Slowly add sodium azide (

, 1.1 eq) at -

Rearrangement: Allow the mixture to warm to RT and stir for 12 hours. The Schmidt rearrangement inserts a nitrogen atom adjacent to the carbonyl, expanding the 6-membered piperidone to the 7-membered diazepan-2-one.

-

Workup: Neutralize with

(aq) to pH 8, extract with DCM, and recrystallize from EtOAc/Hexanes.

Visualization: Synthesis Workflow

Figure 2: The solid-phase route ensures high purity by leaving unreacted intermediates bound to the resin.[4]

Future Outlook & Challenges

-

Stereochemical Control: While C3 substitution is powerful, controlling the ring conformation (boat vs. twist-chair) remains a challenge.[1] Future work focuses on "locking" the conformation using bridgehead substituents to improve receptor affinity.[1]

-

Library Expansion: The scaffold is underutilized in Fragment-Based Drug Discovery (FBDD).[1] Its high solubility and distinct 3D shape make it an ideal candidate for next-generation fragment libraries targeting "undruggable" PPIs.[1]

References

-

Biftu, T., et al. (2007).[1][3] "(3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes."[2] Bioorganic & Medicinal Chemistry Letters, 17(1), 49-52.[1][2][3] Link

-

Akaji, K., & Kiso, Y. (2005).[1] "Macrocyclic peptidomimetics as protease inhibitors." Current Organic Chemistry, 9(10). (Contextual grounding for scaffold utility).

-

Houghten, R. A., et al. (1999).[1] "Mixture-based synthetic combinatorial libraries." Journal of Medicinal Chemistry. (Foundational reference for solid-phase techniques described).

-

Biosynth. "1,4-Diazepan-2-one Product Monograph." Link

Sources

- 1. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Cyclization of 3-Substituted Homopiperazinones

Introduction: The Significance of 3-Substituted Homopiperazinones in Modern Drug Discovery

The 1,4-diazepan-5-one, or homopiperazinone, core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways. The strategic introduction of substituents at the 3-position allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of established and innovative cyclization methods for the synthesis of 3-substituted homopiperazinones, offering researchers and drug development professionals a comprehensive resource for accessing this important class of molecules. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and discuss the strategic considerations that guide the selection of a particular synthetic route.

Method 1: Intramolecular Cyclization of Linear Amide Precursors

This is a robust and widely employed strategy for the construction of the homopiperazinone ring. The core principle involves the formation of a linear precursor containing all the necessary atoms for the seven-membered ring, followed by a base- or acid-mediated intramolecular cyclization to forge the final amide bond.

Mechanistic Rationale

The key to this approach is the strategic assembly of an N-(2-aminoethyl)-β-amino amide derivative. The terminal primary amine, once deprotected, acts as a nucleophile, attacking the ester or activated carboxylic acid at the other end of the molecule. The choice of protecting groups is critical to ensure that the cyclization occurs in a controlled manner. The tert-butyloxycarbonyl (Boc) group is frequently used for the protection of the ethylenediamine moiety due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]

Sources

Using 3-propyl-1,4-diazepan-2-one as a constrained peptide linker

Engineering Bioactive Conformations with 3-propyl-1,4-diazepan-2-one Linkers[1]

Executive Summary

The entropic penalty of peptide binding is a primary bottleneck in converting linear peptide hits into high-affinity drug candidates. The 3-propyl-1,4-diazepan-2-one scaffold represents a critical class of "Freidinger lactam" analogs—seven-membered rings that lock peptide backbones into specific secondary structures (typically

This guide provides a validated protocol for the Solid-Phase Peptide Synthesis (SPPS) of this constrained linker. Unlike standard lactams, the 7-membered diazepanone ring offers unique dihedral angles (

Chemical Basis & Design Logic[1]

2.1 The "Entropy-Enthalpy Compensation" Problem

Linear peptides exist as a heterogeneous ensemble of conformers. Upon binding, they must adopt a single bioactive conformation, resulting in a massive loss of entropy (

2.2 Structural Anatomy

The 3-propyl-1,4-diazepan-2-one scaffold serves a dual function:

-

Backbone Constraint: The 7-membered ring restricts rotation around the

and -

Pharmacophore Mimicry: The 3-propyl substituent precisely mimics the side chain of Norvaline (Nva) or can be a truncated analog of Arginine/Lysine, projecting into the receptor's hydrophobic pocket.

Comparison of Ring Sizes:

-

5-membered (

-lactam): Rigid, often induces -

6-membered (Piperazinone): Mimics cis-peptide bonds; highly rigid.[1]

-

7-membered (Diazepanone): Flexible enough to accommodate "induced fit" but rigid enough to prevent unfolding.[1] Ideal for broad

-turn mimicry (Type II’ and Type III).[1]

Experimental Protocol: On-Resin Synthesis

This protocol utilizes a sub-monomer synthesis strategy combining reductive amination with intramolecular alkylation. This method is superior to using pre-formed lactam blocks because it allows for the modular introduction of the propyl side chain and diverse ring substitutions.

3.1 Materials & Reagents[2]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-term requirement).[1]

-

Amino Component: Fmoc-3-amino-propanal (or generated in situ via oxidation of Fmoc-3-amino-propanol).[1]

-

Acylating Agent: 2-Bromo-pentanoic acid (Source of the 3-propyl group).[1]

-

Solvents: Anhydrous DMF, DCM, TMOF (Trimethyl orthoformate).[1]

-

Reagents:

(Sodium cyanoborohydride), DIC (Diisopropylcarbodiimide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

3.2 Step-by-Step Synthesis Workflow

Step 1: Resin Loading & Deprotection [1]

-

Swell 200 mg of Rink Amide resin in DCM for 30 min.

-

Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.

Step 2: Reductive Amination (Backbone Formation) Rationale: This step installs the 3-carbon segment of the ring (positions 5, 6, 7).

-

Dissolve Fmoc-3-amino-propanal (3 eq) in 1% AcOH/DMF containing TMOF (to scavenge water).

-

Add to resin and shake for 1 hour (Imine formation).

-

Add

(5 eq) and shake for 3 hours. -

QC Check: Chloranil test should be positive (secondary amine formed). Kaiser test may be inconclusive.

Step 3: Acylation (Introduction of Propyl Side Chain)

Rationale: We introduce the carbonyl (pos 2) and the propyl side chain (pos 3) simultaneously using an

-

Activate 2-Bromo-pentanoic acid (5 eq) with DIC (2.5 eq) in DCM for 10 min. (Do not use HOBt/HOAt to avoid ester formation).

-

Add to resin and shake for 2 hours.

-

QC Check: Chloranil test should be negative (secondary amine acylated).

Step 4: Fmoc Removal & Cyclization

Rationale: Removal of the Fmoc group liberates the primary amine (N1), which then performs an intramolecular

-

Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.

-

Wash extensively with DMF.[2]

-

Cyclization: Add DBU (2 eq) or DIPEA (5 eq) in DMF and shake overnight.

-

Note: DBU is faster but carries a slight risk of epimerization at the C3 chiral center. For strict chirality, use DIPEA and longer reaction times (24h).

-

Step 5: Peptide Elongation

-

The resulting resin-bound diazepanone has a secondary amine (N1) available for the next coupling.

-

Use HATU/HOAt for the next coupling, as N1 is sterically hindered.

Visualization of Signaling & Synthesis Logic

The following diagram illustrates the critical decision pathways for selecting this linker and the chemical synthesis flow.

Figure 1: Decision Logic and Synthetic Pathway for integrating 3-propyl-1,4-diazepan-2-one into peptide sequences.

Data Analysis & Validation

To ensure the linker has been successfully synthesized and the conformation is locked, the following validation steps are mandatory.

5.1 QC Table: Expected Analytical Results

| Analytical Method | Parameter | Expected Result | Interpretation |

| LC-MS (ESI) | Mass Shift | Confirms cyclization (Loss of HBr from precursor). | |

| Kaiser Test | Color | Negative (Colorless) | Confirms absence of primary amines (successful cyclization). |

| Chloranil Test | Color | Negative | Confirms acylation of the secondary amine intermediate. |

| 1H NMR (NOE) | Strong NOE signal | Indicates close proximity of backbone amides (Turn formation). | |

| CD Spectroscopy | Ellipticity | Minima at ~205 nm / 220 nm | Characteristic of Type II |

5.2 Troubleshooting Common Pitfalls

-

Incomplete Cyclization: If LC-MS shows a mass corresponding to the linear uncyclized product (hydrolyzed bromide), the cyclization failed.

-

Fix: Increase DBU concentration or use microwave irradiation (50°C, 15 min).

-

-

Racemization: The C3 stereocenter (carrying the propyl group) is susceptible to base-catalyzed epimerization.

-

Fix: Use the "Collidine" base method instead of DBU if chirality is critical and strictly preserved.

-

-

Steric Hindrance: Coupling the next amino acid to the diazepanone nitrogen (N1) is difficult.

-

Fix: Use HATU or PyBOP with double coupling cycles.

-

References

-

Freidinger, R. M., et al. (1980).[1] "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3][4] The Journal of Organic Chemistry. Link

-

Perrotta, E., et al. (2010).[1] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Papadopoulos, A., et al. (2012).[1] "Solid-phase synthesis of 1,4-diazepan-2-ones as constrained peptidomimetics." Journal of Combinatorial Chemistry. (Generalized citation for solid-phase lactam protocols).

-

Hintermann, S., & Seebach, D. (1997).[1] "Synthesis of a 1,4-diazepan-2-one-containing peptide." Helvetica Chimica Acta. Link

Sources

- 1. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Reagents for alkylation of 1,4-diazepan-2-one at C3 position

Application Note: Precision Alkylation of 1,4-Diazepan-2-one at the C3 Position

Executive Summary

The 1,4-diazepan-2-one (homopiperazinone) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in protease inhibitors, GPCR ligands (e.g., Suvorexant analogs), and peptidomimetics. Functionalization at the C3 position (alpha to the carbonyl) is critical for introducing side chains that mimic amino acid residues. However, this transformation is synthetically challenging due to the competing nucleophilicity of the N1 (amide) and N4 (amine) positions, as well as the conformational flexibility of the seven-membered ring.

This guide provides a definitive protocol for the C3-selective alkylation of 1,4-diazepan-2-one, emphasizing the "Lock and Key" protection strategy and the use of lithium enolates under kinetic control.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the competing reactivity sites.

| Site | Moiety | pKa (DMSO) | Reactivity Challenge |

| N4 | Secondary Amine | ~35-40 (N-H) | Highest Nucleophilicity. Will alkylate first if unprotected. Must be "locked" (e.g., Boc, Cbz). |

| N1 | Lactam Amide | ~17-25 | High Acidity. Deprotonates before C3. If unprotected, leads to N1-alkylation or requires dianion generation (risky). |

| C3 | ~25-28 | Target. Less acidic than N1 but forms a stable enolate. Requires strong base (LiHMDS) and low temp (-78°C). |

The "Lock and Key" Protection Strategy

To achieve exclusive C-alkylation, the nitrogen atoms must be orthogonally protected.

-

N4-Lock: Use Boc (tert-butoxycarbonyl) or Cbz . This renders N4 non-nucleophilic and chemically inert to the base.

-

N1-Lock: Use PMB (p-methoxybenzyl) , Bn (benzyl) , or DAM (di-p-anisylmethyl) . Protecting N1 prevents competitive N-alkylation and simplifies the enolate geometry.

Reagent Selection Guide

A. Bases (The Enolization Trigger)

-

LiHMDS (Lithium Hexamethyldisilazide): Primary Recommendation.

-

Why: It is a strong, non-nucleophilic base (

). Its steric bulk prevents nucleophilic attack on the lactam carbonyl (C2), a common side reaction with smaller bases like LDA.

-

-

LDA (Lithium Diisopropylamide): Secondary Option.

-

Why: Higher basicity (

) ensures complete deprotonation but carries a higher risk of ring-opening or carbonyl addition. Use only if LiHMDS fails to generate the enolate.

-

-

NaH (Sodium Hydride): Not Recommended.

-

Why: Often leads to thermodynamic equilibration and N-alkylation mixtures.

-

B. Solvents & Additives

-

THF (Tetrahydrofuran): Required. Must be anhydrous. Stabilizes the lithium enolate aggregates.

-

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): Critical Additive.

-

Function: A safer alternative to HMPA. It solvates lithium cations, breaking up enolate aggregates. This increases the reactivity of the "naked" enolate anion, crucial for alkylating the sterically hindered C3 position in a 7-membered ring.

-

C. Electrophiles

-

Alkyl Halides: Benzyl bromide, Methyl iodide, Allyl bromide. (Highly reactive).

-

Aldehydes: For Aldol-type condensations (requires Lewis acid activation in some cases).

Detailed Experimental Protocol

Target Reaction: C3-Alkylation of N1-PMB-N4-Boc-1,4-diazepan-2-one.

Materials:

-

Substrate: N1-PMB-N4-Boc-1,4-diazepan-2-one (1.0 equiv).

-

Base: LiHMDS (1.0 M in THF, 1.2 equiv).

-

Electrophile: Alkyl Halide (e.g., Benzyl Bromide, 1.5 equiv).

-

Additive: DMPU (2.0 equiv).

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon or Nitrogen atmosphere.

-

Dissolution: Add the protected diazepanone substrate to the flask and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Enolization:

-

Add DMPU dropwise.

-

Add LiHMDS dropwise over 5 minutes.

-

Critical: Stir at -78°C for 45-60 minutes . This ensures complete formation of the kinetic enolate.

-

-

Alkylation:

-

Add the Electrophile (neat or dissolved in minimal THF) dropwise.

-

Note: If the electrophile is a solid, dissolve it in THF first.

-

-

Warming:

-

Stir at -78°C for 1 hour.

-

Slowly allow the reaction to warm to -20°C over 2 hours. (Do not rush to room temperature immediately, as this can cause enolate decomposition or poly-alkylation).

-

-